Desfluoro Idelalisib
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Description
Desfluoro Idelalisib is a variant of Idelalisib, which is an antineoplastic kinase inhibitor used to treat chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL) .
Synthesis Analysis
A novel and scalable synthesis of Idelalisib has been developed. This strategy controls the desfluoro impurity during the reduction of the nitro intermediate, and also arrests the formation of the enantiomer during the cyclisation of diamide .Molecular Structure Analysis
Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K . Computational investigation of the selectivity mechanisms of PI3Kδ inhibition with marketed idelalisib has been performed using combined molecular dynamics simulation and free energy calculation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Idelalisib include the reduction of a nitro intermediate and the cyclisation of a diamide. The process controls the formation of a desfluoro impurity and an enantiomer .Physical And Chemical Properties Analysis
Idelalisib is a low molecular weight (415.4 g/mol) agent with a molecular formula of C22H18FN7O .Safety And Hazards
The overall safety profile of Idelalisib was assessed by estimating the incidence of adverse events (AEs), serious AEs, adverse drug reactions (ADRs), and serious ADRs. Special health outcomes of interest (HOIs) include transaminase elevation, hepatotoxicity, diarrhea and/or colitis, and pneumonitis .
properties
CAS RN |
870281-74-6 |
---|---|
Product Name |
Desfluoro Idelalisib |
Molecular Formula |
C₂₂H₁₉N₇O |
Molecular Weight |
397.43 |
synonyms |
3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone |
Origin of Product |
United States |
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